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Compound of Interest

Compound Name:
7-Methoxycoumarin-3-carboxylic

Acid

Cat. No.: B1361118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-
Methoxycoumarin-3-carboxylic acid in the development and application of cell-permeable

fluorescent probes. This versatile fluorophore serves as a valuable tool for labeling

biomolecules and as a component of sophisticated probes for live-cell imaging and drug

delivery applications.

Introduction
7-Methoxycoumarin-3-carboxylic acid is a blue-emitting fluorophore characterized by its high

fluorescence quantum yield and photostability. Its carboxylic acid moiety allows for

straightforward chemical modification, making it an ideal building block for creating a variety of

fluorescent probes. The two primary applications detailed in this document are:

Labeling of Biomolecules: By converting the carboxylic acid to an amine-reactive N-

hydroxysuccinimidyl (NHS) ester, 7-methoxycoumarin can be covalently attached to primary

amines on proteins, peptides, and other biomolecules.

Cell-Cleavable Protecting Groups: Ester derivatives of 7-methoxycoumarin can function as

fluorescent "caging" groups. These probes are designed to be cell-permeable and, once
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inside the cell, are cleaved by intracellular esterases, releasing the cargo molecule and

inducing a change in fluorescence. This allows for the monitoring of drug uptake and release

in real-time.

Data Presentation
The following tables summarize the key quantitative data for 7-Methoxycoumarin-3-
carboxylic acid and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties

Compoun
d

Molecular
Weight (
g/mol )

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(M⁻¹cm⁻¹)

Quantum
Yield (Φ)

Solubility

7-

Methoxyco

umarin-3-

carboxylic

acid

220.18 330 - 355 402 - 405

~11,820

(for 7-

Methoxyco

umarin-4-

acetic acid)

~0.18 (for

7-

Methoxyco

umarin-4-

acetic acid)

DMSO,

DMF,

Acetonitrile

7-

Methoxyco

umarin-3-

carboxylic

acid, N-

succinimid

yl ester

317.25 360 410
Not

Reported

Not

Reported

DMSO,

DMF

Table 2: Biological Application Data for a 7-Methoxycoumarin-3-carboxylic Acid Ester
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Parameter Value Cell Type Reference

IC₅₀ (Cytotoxicity) >100 µM
K562, Daudi, RPMI-

8226, Jurkat

EC₅₀ (T cell activation) 0.018 µM
Human Vγ9Vδ2 T

cells

Half-life in human

plasma
6 minutes N/A

Experimental Protocols
Protocol 1: Synthesis of 7-Methoxycoumarin-3-
carboxylic acid N-succinimidyl (NHS) ester
This protocol describes the conversion of 7-Methoxycoumarin-3-carboxylic acid to its amine-

reactive NHS ester, a crucial step for subsequent labeling of biomolecules.

Materials:

7-Methoxycoumarin-3-carboxylic acid

N-Hydroxysuccinimide (NHS)

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Ethyl acetate

Hexanes

Anhydrous sodium sulfate

Stir plate and stir bar

Round bottom flask
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Filtration apparatus

Procedure:

In a clean, dry round bottom flask, dissolve 7-Methoxycoumarin-3-carboxylic acid and 1.1

equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DMF or DCM.

Stir the solution at room temperature.

Add 1.1 equivalents of DCC or DIC to the solution.

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by thin-layer

chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

Evaporate the solvent under reduced pressure.

Redissolve the residue in ethyl acetate and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexanes) or by column chromatography to yield the pure 7-Methoxycoumarin-3-
carboxylic acid NHS ester.
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Caption: Synthesis of 7-Methoxycoumarin-3-carboxylic acid NHS ester.

Protocol 2: Labeling of Proteins with 7-
Methoxycoumarin-3-carboxylic acid NHS Ester
This protocol provides a general procedure for labeling proteins with primary amines using the

synthesized NHS ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

7-Methoxycoumarin-3-carboxylic acid NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3
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Purification column (e.g., Sephadex G-25)

Stir plate and micro-stir bar

Procedure:

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at

a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like

Tris or glycine.

Prepare Dye Stock Solution: Immediately before use, dissolve the 7-Methoxycoumarin-3-
carboxylic acid NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

Labeling Reaction: a. While gently stirring the protein solution, add the dye stock solution

dropwise. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein. b. Incubate

the reaction for 1-2 hours at room temperature, protected from light.

Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer

(e.g., PBS). b. The first colored band to elute is the labeled protein.

Determine Degree of Labeling (Optional): a. Measure the absorbance of the conjugate at

280 nm and ~360 nm. b. Calculate the protein concentration and the dye concentration to

determine the average number of dye molecules per protein.
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Caption: Workflow for labeling proteins with 7-methoxycoumarin-3-carboxylic acid NHS

ester.

Protocol 3: Live-Cell Imaging of Intracellular Probe
Cleavage
This protocol describes the use of a cell-permeable 7-methoxycoumarin-3-carboxylic acid
ester probe to monitor intracellular delivery and enzymatic cleavage.

Materials:

Cells of interest cultured on glass-bottom dishes or chamber slides

7-methoxycoumarin-3-carboxylic acid ester probe

Anhydrous DMSO

Complete cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~355 nm

excitation and ~405 nm emission) and environmental chamber.

Procedure:

Cell Preparation: a. Seed cells on a glass-bottom dish or chamber slide and culture until they

reach the desired confluency (typically 50-70%).

Probe Preparation: a. Prepare a stock solution of the 7-methoxycoumarin-3-carboxylic
acid ester probe in anhydrous DMSO (e.g., 10 mM). b. Dilute the stock solution in pre-

warmed complete cell culture medium to the final working concentration (typically 1-10 µM).

Cell Loading: a. Remove the culture medium from the cells and wash once with pre-warmed

PBS or HBSS. b. Add the probe-containing medium to the cells and incubate at 37°C in a

CO₂ incubator for 15-60 minutes. The optimal loading time should be determined empirically.
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Imaging: a. After incubation, wash the cells two to three times with pre-warmed imaging

buffer (e.g., PBS or HBSS with calcium and magnesium) to remove excess extracellular

probe. b. Mount the dish or slide on the fluorescence microscope equipped with an

environmental chamber to maintain 37°C and 5% CO₂. c. Acquire fluorescence images at

different time points to monitor the increase in fluorescence intensity as the ester is cleaved

by intracellular esterases. Use the lowest possible excitation light intensity to minimize

phototoxicity.

Data Analysis: a. Quantify the mean fluorescence intensity of individual cells or cell

populations over time using image analysis software. b. Plot the change in fluorescence

intensity to determine the rate of probe uptake and cleavage.

Extracellular Space

Intracellular Space

Cell-Permeable Probe
(Esterified Coumarin)

Low Fluorescence
Probe InternalizedCellular Uptake Ester Cleavage

Intracellular
Esterases

Released Cargo
(e.g., Drug Molecule)

Fluorescent Product
(7-Methoxycoumarin Derivative)

High Fluorescence

Click to download full resolution via product page

Caption: Signaling pathway of intracellular probe cleavage.

Disclaimer
This document is intended for research use only. The protocols provided are general guidelines

and may require optimization for specific applications and cell types. Always follow standard

laboratory safety procedures when handling chemicals and performing experiments.
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To cite this document: BenchChem. [Cell-Permeable Probes Using 7-Methoxycoumarin-3-
carboxylic Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1361118#cell-permeable-probes-using-
7-methoxycoumarin-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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